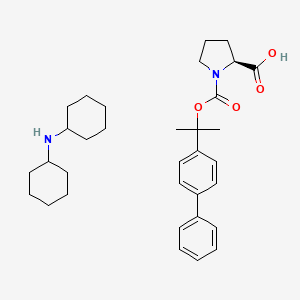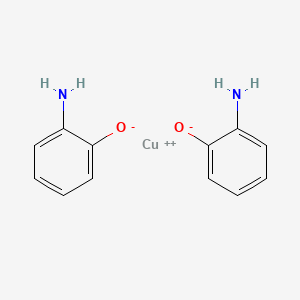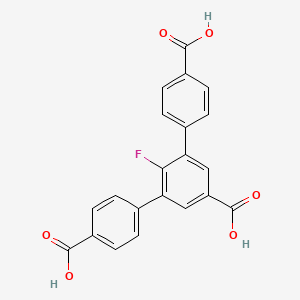
Bpoc-Pro-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bpoc-Pro-OH.DCHA, also known as N-(tert-Butoxycarbonyl)-L-proline dicyclohexylamine salt, is a derivative of proline, an amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. It is particularly valuable in the field of organic chemistry for the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-Pro-OH.DCHA typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (Bpoc) group. The reaction is carried out under mild conditions using tert-butyl chloroformate and a base such as triethylamine. The resulting Bpoc-Pro-OH is then reacted with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bpoc-Pro-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Bpoc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base such as N-methylmorpholine.
Major Products Formed
Deprotection: L-proline.
Coupling: Peptides with Bpoc-protected amino groups.
Applications De Recherche Scientifique
Bpoc-Pro-OH.DCHA is extensively used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Facilitates the synthesis of biologically active peptides for research in enzymology and receptor studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for use in pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The primary mechanism of action of Bpoc-Pro-OH.DCHA involves the protection of the amino group of proline, preventing it from participating in unwanted side reactions during peptide synthesis. The Bpoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise assembly of peptides. The dicyclohexylamine salt form enhances the solubility and handling properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine (Bpoc-Ala-OH)
- N-(tert-Butoxycarbonyl)-L-glycine (Bpoc-Gly-OH)
- N-(tert-Butoxycarbonyl)-L-valine (Bpoc-Val-OH)
Uniqueness
Bpoc-Pro-OH.DCHA is unique due to its specific application in the protection of the amino group of proline, an amino acid with a unique cyclic structure that imparts rigidity to peptides. This rigidity is crucial in the formation of secondary structures in proteins, making this compound particularly valuable in the synthesis of peptides with defined conformations.
Propriétés
Numéro CAS |
18725-28-5 |
|---|---|
Formule moléculaire |
C33H46N2O4 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-1-[2-(4-phenylphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO4.C12H23N/c1-21(2,26-20(25)22-14-6-9-18(22)19(23)24)17-12-10-16(11-13-17)15-7-4-3-5-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-5,7-8,10-13,18H,6,9,14H2,1-2H3,(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
Clé InChI |
HELVDZPTQLEDTH-FERBBOLQSA-N |
SMILES isomérique |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCC3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)

![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)




